molecular formula C12H17NO2S B178934 tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 165947-52-4

tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B178934
CAS RN: 165947-52-4
M. Wt: 239.34 g/mol
InChI Key: WSFBIDRTNUEVBV-UHFFFAOYSA-N
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Description

“tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate” is a chemical compound with a molecular weight of 239.34 . It is used in various fields of scientific research, particularly in organic synthesis, drug discovery, and material science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO2S/c1-12(2,3)15-11(14)13-6-4-9-5-7-16-10(9)8-13/h5,7H,4,6,8H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a density of 1.173g/cm3 . Its boiling point is 339.1ºC at 760 mmHg . The compound is solid at room temperature . The exact mass is 239.09800 .

Scientific Research Applications

Metabolic Pathways and Enzymatic Interactions

Tert-butyl 4,5-Dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is part of the broader class of chemicals known as alkaloids, which are typically derived from plant sources and are known for their diverse physiological effects in humans and animals. The metabolism of such alkaloids is crucial for understanding their biological activities and potential therapeutic applications. Hepatic microsomal enzymes, including monooxygenase, putative NADPH-FMN-reductase, carboxyl esterase, CYP2B6, CYP3A4, and CYP2D6, play a pivotal role in the metabolic pathways of these compounds. This insight is essential for developing new plant-derived alkaloidal drugs with improved efficacy and safety profiles (Debnath et al., 2023).

Biological and Pharmacological Properties

The biological and pharmacological properties of compounds similar to this compound, such as pinosylvin, have been extensively studied. Pinosylvin, a natural pre-infectious stilbenoid toxin, exhibits a wide range of therapeutic benefits, including antifungal, antibacterial, anticancer, anti-inflammatory, antioxidant, neuroprotective, anti-allergic, and other biological functions. These activities are attributed to its ability to interact with and modulate major cellular targets responsible for various disorders. This comprehensive understanding of pinosylvin's pharmacological and biological activities sheds light on the potential mechanisms through which this compound may exert similar effects (Bakrim et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . It should be stored in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name

tert-butyl 5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-12(2,3)15-11(14)13-6-4-9-5-7-16-10(9)8-13/h5,7H,4,6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFBIDRTNUEVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589599
Record name tert-Butyl 4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

165947-52-4
Record name tert-Butyl 4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1.753 g (7.711 mmol) of N-tert-butoxycarbonyl-2-(3-thienyl)ethylamine, 0.46 g (15.4 mmol) of powdered paraformaldehyde and 73 mg (0.39 mmol) of p-toluenesulfonic acid monohydrate in 150 ml of toluene was refluxed under dehydrating conditions for 0.5 hours in a Dean-Stark trap. The reaction mixture was cooled to room temperature and diluted with ethyl acetate, after which it was washed with aqueous sodium hydrogen carbonate; the organic layer was dried over anhydrous magnesium sulfate; the solvent was distilled off under reduced pressure. The resulting crude product was purified by silica gel column chromatography (hexane/ethyl acetate=15/1 to 9/1) to yield the desired product.
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Synthesis routes and methods II

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To a solution of tert-butyl[2-(3-thienyl)ethyl]carbamate in toluene was added paraformaldehyde (2 equi.) and catalytic amount of PTSA and reaction mixture was then refluxed in dean stark apparatus for 4 hrs. Reaction mass wan then concentrated and extracted with dichloromethane dried over sodium sulphate and evaporated to yield tert-butyl 4,7-dihydrothieno[2,3-c]pyridine-6(5H)— carboxylate.
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